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Compound of Interest

Compound Name: 2-Bromopyridin-3-yl acetate

Cat. No.: B2699221

An In-Depth Technical Guide to 2-Bromopyridin-3-yl Acetate: Synthesis, Properties, and
Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development on the chemical intermediate, 2-Bromopyridin-3-yl
acetate. It details the compound's fundamental properties, a validated synthesis protocol, and
its strategic applications in medicinal chemistry.

Core Compound Properties

2-Bromopyridin-3-yl acetate is a halogenated pyridine derivative that serves as a versatile
building block in organic synthesis. Its structure, featuring a reactive bromine atom and an
acetate functional group, makes it a valuable precursor for creating complex molecules,
particularly in the development of novel therapeutic agents.

Data Presentation: Key Chemical Identifiers and Properties
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Property Value Source(s)

Molecular Formula C7HeBrNO2 --INVALID-LINK--
Molecular Weight 216.03 g/mol --INVALID-LINK--
CAS Number 92671-70-0 --INVALID-LINK--
IUPAC Name (2-bromopyridin-3-yl) acetate --INVALID-LINK--
Synonyms 2-Bromo-3-acetoxypyridine --INVALID-LINK--

Synthesis Protocol: From Precursor to Final
Compound

The synthesis of 2-Bromopyridin-3-yl acetate is most effectively achieved through the
acetylation of its direct precursor, 2-Bromo-3-hydroxypyridine. This reaction is a standard
esterification that is both high-yielding and straightforward to perform under typical laboratory
conditions.

Causality in Experimental Design

The choice of acetylation as the synthetic route is based on its efficiency and the commercial
availability of the starting material, 2-Bromo-3-hydroxypyridine[1][2][3]. Acetic anhydride is
selected as the acetylating agent due to its high reactivity and the ease of removing the acetic
acid byproduct during workup. A basic catalyst, such as pyridine or a tertiary amine, is
employed to deprotonate the hydroxyl group, increasing its nucleophilicity and accelerating the
reaction rate.

Experimental Workflow Diagram
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Caption: Synthesis workflow for 2-Bromopyridin-3-yl acetate.
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Step-by-Step Methodology

Materials:

2-Bromo-3-hydroxypyridine (1.0 eq) [CAS: 6602-32-0][4]
Acetic Anhydride (1.2 eq)

Pyridine (2.0 eq)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3)
Brine

Anhydrous magnesium sulfate (MgSOa)

Protocol:

e Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-3-
hydroxypyridine in anhydrous dichloromethane.

Cooling: Cool the solution to 0°C using an ice bath.
Catalyst Addition: Slowly add pyridine to the stirred solution.

Reagent Addition: Add acetic anhydride dropwise to the reaction mixture, ensuring the
temperature remains below 5°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography
(TLC).

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous
NaHCOs. Transfer the mixture to a separatory funnel and separate the layers.

Extraction: Extract the aqueous layer twice with dichloromethane.
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e Washing: Combine the organic layers and wash sequentially with saturated aqueous
NaHCOs and brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel to obtain
pure 2-Bromopyridin-3-yl acetate.

Applications in Drug Discovery & Medicinal
Chemistry

The strategic value of 2-Bromopyridin-3-yl acetate lies in its utility as a bifunctional building
block. The pyridine scaffold is a common motif in a wide range of pharmacologically active
molecules[5][6]. The bromine atom provides a reactive handle for cross-coupling reactions,
while the acetate group can be hydrolyzed to reveal a hydroxyl group for further
functionalization.

Role as a Cross-Coupling Partner

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling
reactions, such as the Suzuki and Buchwald-Hartwig reactions[7]. This allows for the facile
introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug
discovery for exploring structure-activity relationships (SAR).

Logical Pathway for Derivatization
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Caption: Derivatization pathways for 2-Bromopyridin-3-yl acetate.

This dual reactivity enables the synthesis of diverse compound libraries. For example, a Suzuki
coupling can be performed first to install a desired aromatic system, followed by hydrolysis of
the acetate to unmask the hydroxyl group. This hydroxyl group can then be used to form
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ethers, esters, or other functional groups to modulate properties like solubility and cell
permeability, which are critical for developing effective drug candidates. This approach is
particularly relevant in the synthesis of kinase inhibitors and ligands for neurological targets|[83].

Safety, Handling, and Spectroscopic

Characterization
Hazard Identification and Safe Handling

2-Bromopyridin-3-yl acetate should be handled with care in a well-ventilated fume hood. It is
classified as an irritant.

» Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335)[9].

o Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wear protective gloves,
clothing, and eye/face protection. In case of contact, wash skin thoroughly and rinse eyes
cautiously with water[9].

o Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from
incompatible substances like strong oxidizing agents[9].

Spectroscopic Profile (Expected)

While a published spectrum for this specific compound is not readily available, its structure
allows for the prediction of key spectroscopic features based on analogous compounds[10][11].

e 1H NMR: Expect signals for the three pyridine ring protons in the aromatic region (& 7.0-8.5
ppm). A singlet corresponding to the three protons of the acetate methyl group would appear
upfield (6 2.0-2.5 ppm).

e 13C NMR: Signals for the five pyridine carbons would be observed in the aromatic region (6
120-155 ppm). The carbonyl carbon of the acetate group would appear significantly
downfield (& ~170 ppm), with the methyl carbon appearing upfield.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
compound containing one bromine atom (M and M+2 peaks of nearly equal intensity). The
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exact mass would correspond to the molecular formula C7HeBrNO-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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